Tert-butyl 4-isopropoxyphenylcarbamate

Description

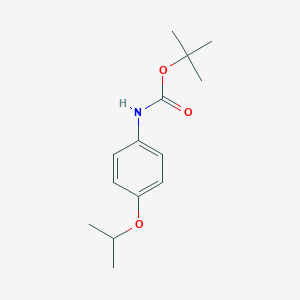

Tert-butyl 4-isopropoxyphenylcarbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a 4-isopropoxyphenyl aromatic ring. Carbamates of this class are typically used in organic synthesis for their stability and versatility as protective groups for amines, enabling controlled reactions in multi-step syntheses .

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-(4-propan-2-yloxyphenyl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-10(2)17-12-8-6-11(7-9-12)15-13(16)18-14(3,4)5/h6-10H,1-5H3,(H,15,16) |

InChI Key |

MCDZFKYXODNTBB-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-isopropoxyphenylcarbamate with structurally related carbamate derivatives, based on the provided evidence:

Key Comparative Insights:

Structural Variations and Properties: Aromatic Substituents: The 4-isopropoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenethyl () or 4-methoxyphenyl () groups. Molecular Weight: Pyrrolidine-containing derivatives (e.g., ) exhibit higher molecular weights due to additional functional groups, impacting solubility and pharmacokinetic profiles in drug development .

Hazard Profiles: Most tert-butyl carbamates in the evidence (e.g., ) are classified as non-hazardous, contrasting with tert-butyl alcohol, which poses flammability and irritation risks (OSHA PEL: 100 ppm) . This suggests that carbamate functionalization reduces acute toxicity compared to the parent alcohol.

Applications :

- Chlorinated analogs () are used in manufacturing, while methoxy- and trifluoromethyl-substituted derivatives () are employed in specialized syntheses. The 4-isopropoxyphenyl variant may serve similar roles in drug discovery due to its balanced hydrophobicity .

Stability and Reactivity: All carbamates exhibit stability under recommended storage conditions but may react with strong acids/bases or oxidizers.

Research Findings and Implications

- Synthetic Utility : Carbamates with electron-donating groups (e.g., methoxy in ) may facilitate nucleophilic substitutions, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) could stabilize intermediates in electrophilic reactions .

- Safety Considerations : The absence of significant hazards in carbamate derivatives (vs. tert-butyl alcohol) underscores their suitability as safer intermediates in industrial and laboratory settings .

- Regulatory Status: Chlorinated derivatives () are subject to Right-to-Know laws in certain U.S. states, highlighting the need for compliance in handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.